(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid

Descripción

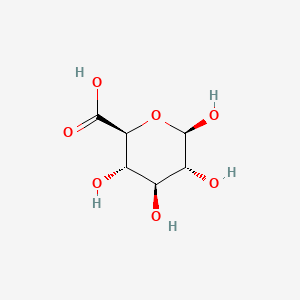

(2S,3S,4S,5R,6R)-3,4,5,6-Tetrahydroxyoxane-2-carboxylic acid, commonly known as D-glucuronic acid, is a carboxylic acid derived from glucose via oxidation of the sixth carbon atom. Its molecular formula is C₆H₁₀O₇, with a molecular weight of 194.14 g/mol . D-glucuronic acid plays a critical role in detoxification through glucuronidation, a process where it conjugates with xenobiotics or endogenous compounds (e.g., bilirubin, steroids) to form water-soluble glucuronides for renal or biliary excretion . It is highly water-soluble, with a melting point of 159–161°C, and exists in a cyclic pyranose form in aqueous solutions .

Propiedades

Número CAS |

23018-83-9 |

|---|---|

Fórmula molecular |

C6H10O7 |

Peso molecular |

194.14 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4-,6+/m0/s1 |

Clave InChI |

AEMOLEFTQBMNLQ-QIUUJYRFSA-N |

SMILES |

C1(C(C(OC(C1O)O)C(=O)O)O)O |

SMILES isomérico |

[C@@H]1([C@@H]([C@H](O[C@H]([C@@H]1O)O)C(=O)O)O)O |

SMILES canónico |

C1(C(C(OC(C1O)O)C(=O)O)O)O |

melting_point |

165 °C |

Otros números CAS |

23018-83-9 |

Solubilidad |

485 mg/mL |

Origen del producto |

United States |

Métodos De Preparación

Rutas de síntesis y condiciones de reacción:

Síntesis química: El ácido beta-D-glucurónico se puede sintetizar mediante la oxidación de la glucosa.

Biocatálisis: Este método implica el uso de enzimas para catalizar la oxidación de la glucosa a ácido beta-D-glucurónico.

Métodos de producción industrial:

Análisis De Reacciones Químicas

Glucuronidation (Conjugation Reactions)

β-D-glucuronic acid plays a central role in phase II metabolism via glucuronidation, where it conjugates with xenobiotics or endogenous compounds to enhance water solubility for excretion . This process involves:

-

Enzymatic catalysis : UDP-glucuronyltransferases (UGTs) mediate the transfer of glucuronic acid from UDP-α-D-glucuronic acid (UDPGA) to substrates.

-

Bond formation : Glycosidic bonds form with thiol (–SH), amine (–NH₂), or hydroxyl (–OH) groups, while ester bonds form with carboxyl (–COOH) groups.

Key substrates :

| Substrate Type | Example Compounds | Conjugation Product | Biological Impact |

|---|---|---|---|

| Phenols | Bilirubin, morphine | β-D-glucuronides | Enhanced renal/biliary excretion |

| Carboxylic acids | Valproic acid | Acyl glucuronides | Potential toxicity via protein adducts |

| Amines | Serotonin | N-glucuronides | Detoxification |

This reaction is critical in drug metabolism, with deficiencies in UGT activity linked to disorders like Crigler–Najjar syndrome .

Oxidation Reactions

The carboxylic acid group and hydroxyl substituents enable oxidative transformations:

-

Lactone formation : Intramolecular esterification produces glucuronolactone , a cyclic ester, under acidic conditions .

-

Dicarboxylic acid synthesis : Oxidation at C-1 (relative to glucose) yields glucaric acid , though this pathway is less common in physiological settings .

Experimental conditions for oxidation :

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Lactonization | Acidic pH, heat | Glucuronolactone | ~80% | |

| Catalytic oxidation | RuO₂/NaIO₄ in EtOAc-H₂O | Ketones/aldehydes | High |

Esterification and Complexation

The carboxylic acid reacts with alcohols to form esters, while hydroxyl groups chelate metal ions:

-

Ester synthesis : Reaction with octanol under Mitsunobu conditions yields octyl glucuronate , a stabilized derivative used in biochemical studies.

-

Metal complexes : Forms coordination complexes with transition metals like iron(III) and copper(II), enhancing solubility for therapeutic applications .

Example reaction :

textβ-D-glucuronic acid + R-OH → R-O-(glucuronyl) + H₂O (Catalyzed by DCC/DMAP)

Glycosidic Bond Formation

The anomeric hydroxyl group participates in glycosylation reactions:

-

Synthetic glycosides : Acid-catalyzed condensation with alcohols produces β-D-glucuronides, mimicking natural metabolic pathways .

-

Enzymatic synthesis : Glycosynthases catalyze bond formation with high stereoselectivity, useful for pharmaceutical conjugates .

Thermodynamic stability :

| Glycoside Type | ΔG (kJ/mol) | Stability |

|---|---|---|

| β-D-glucuronide | -12.4 | High (chair conformation) |

| α-D-glucuronide | -8.7 | Moderate |

Acetylation and Protection Strategies

Hydroxyl groups undergo protection/deprotection in synthetic workflows:

-

Acetylation : Treating with acetic anhydride yields peracetylated derivatives, masking reactivity for selective functionalization.

-

Silylation : tert-Butyldimethylsilyl (TBS) groups protect hydroxyls, enabling stepwise synthesis of modified glucuronides.

| Protection Method | Reagent | Conditions | Deprotection |

|---|---|---|---|

| Acetylation | Ac₂O, pyridine | RT, 12h | NaOH/MeOH |

| Silylation | TBSCl, imidazole | DMF, 60°C | TBAF in THF |

Biochemical Interactions

The compound interacts with biological systems through:

-

Membrane interactions : Disrupts lipid bilayers at high concentrations, studied via hemolysis assays.

-

Protein binding : Forms hydrogen bonds with serum albumin, altering pharmacokinetics of conjugated drugs .

Key data :

| Parameter | Value | Method |

|---|---|---|

| Hemolytic activity | EC₅₀ = 1.2 mM | Erythrocyte lysis assay |

| Serum binding | Kd = 45 µM | Isothermal titration calorimetry |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antioxidant Properties :

Tartaric acid is recognized for its antioxidant capabilities. Research indicates that it can scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases .

Chiral Auxiliary in Synthesis :

Due to its chiral nature, tartaric acid serves as an important chiral auxiliary in asymmetric synthesis. It aids in the production of enantiomerically pure compounds, which are crucial in the pharmaceutical industry .

Drug Formulation :

This compound is often utilized in drug formulations to enhance solubility and stability. Its ability to form salts with various drugs improves their bioavailability .

Food Science

Food Additive :

Tartaric acid is widely used as a food additive (E334), functioning as an acidulant and stabilizer in various products such as cream of tartar. It helps maintain the desired acidity and enhances flavor profiles in foods .

Preservative Properties :

The compound exhibits antimicrobial properties that can help preserve food products by inhibiting the growth of spoilage microorganisms .

Material Science

Biodegradable Polymers :

Research has explored the use of tartaric acid in the synthesis of biodegradable polymers. These materials are gaining traction as environmentally friendly alternatives to conventional plastics .

Coatings and Adhesives :

Due to its adhesive properties, tartaric acid is being investigated for applications in coatings and adhesives, particularly those requiring enhanced performance under varying environmental conditions .

Case Study 1: Pharmaceutical Formulation

A study published in the Journal of Pharmaceutical Sciences highlighted the role of tartaric acid in enhancing the solubility of poorly soluble drugs. The research demonstrated a significant improvement in dissolution rates when tartaric acid was included in the formulation.

Case Study 2: Food Preservation

Research conducted on the preservation of fruit juices showed that adding tartaric acid effectively inhibited microbial growth, extending shelf life without compromising flavor or nutritional quality. This study was published in Food Microbiology and emphasized the compound's utility as a natural preservative.

Case Study 3: Biodegradable Plastics

A collaborative study between universities focused on synthesizing biodegradable plastics using tartaric acid as a key monomer. The resulting polymers exhibited favorable mechanical properties while being environmentally benign, showcasing potential applications in packaging.

Mecanismo De Acción

El ácido beta-D-glucurónico ejerce sus efectos principalmente a través del proceso de glucuronidación. Este proceso implica la conjugación del ácido beta-D-glucurónico con varias sustancias endógenas y exógenas, facilitada por la enzima UDP-glucuronosiltransferasa . Esta conjugación aumenta la solubilidad en agua de estas sustancias, promoviendo su excreción a través de la orina o la bilis .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with D-glucuronic acid but differ in stereochemistry, functional groups, or biological roles. Key comparisons are summarized in Table 1.

Table 1: Comparative Analysis of D-Glucuronic Acid and Analogues

Structural and Functional Differences

Stereochemistry :

- D-Glucuronic acid and D-galacturonic acid are epimers at C3 and C6 , altering their ring conformation and biological activity. The (2S,3S,4S,5R,6R) configuration in glucuronic acid enables specific enzyme recognition for glucuronidation, whereas galacturonic acid’s (2S,3R,4S,5R,6S) structure makes it a key component of pectin , a polysaccharide used in food stabilization .

Functional Groups :

- Acetylated glucuronic acid () replaces hydroxyl groups with acetyl moieties, increasing lipophilicity and altering metabolic pathways. This derivative is used in carbohydrate chemistry research .

- Gluconic acid (linear, C1-oxidized) lacks the cyclic structure, reducing its role in conjugation but enhancing metal-chelating properties .

Biological Roles: D-Glucuronic acid’s primary role is detoxification, while D-galacturonic acid serves as a dietary fiber component and antidiarrheal agent . Caffeoylquinic acid derivatives () exhibit antioxidant properties due to conjugated phenolic groups, unlike the parent glucuronic acid .

Physicochemical Properties

- Solubility : D-Glucuronic acid is highly water-soluble (>500 mg/mL), whereas acetylated derivatives show reduced solubility due to hydrophobic acetyl groups .

- Thermal Stability : D-Glucuronic acid decomposes at ~160°C, while gluconic acid (linear form) has lower thermal stability .

Research Findings and Data

Actividad Biológica

(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid is a carbohydrate derivative that has garnered attention due to its potential biological activities. This compound is known for its structural complexity and various functional groups that contribute to its reactivity and interactions within biological systems. This article reviews the biological activity of this compound through case studies and research findings.

- Molecular Formula : C₆H₁₀O₇

- Molecular Weight : 194.14 g/mol

- CAS Number : 23018-83-9

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This activity is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.

- Case Study : A study demonstrated that this compound effectively reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress. The results suggested a potential role in preventing oxidative damage associated with various diseases such as cancer and neurodegeneration.

2. Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes.

- Research Findings : In vitro studies revealed that treatment with this compound significantly decreased the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages stimulated with lipopolysaccharides (LPS).

3. Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens.

- Case Study : In a study evaluating the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli, it was found that it inhibited bacterial growth at certain concentrations. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.